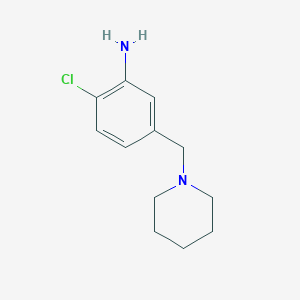
2-Chloro-5-(piperidin-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(piperidin-1-ylmethyl)aniline is an organic compound characterized by the presence of a chloro-substituted aniline ring and a piperidine moiety attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and piperidine.
Reduction of Nitro Group: The nitro group of 2-chloro-5-nitroaniline is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Piperidin-1-ylmethyl Intermediate: The resulting 2-chloro-5-aminobenzene is then reacted with formaldehyde and piperidine under basic conditions to form the piperidin-1-ylmethyl intermediate.
Final Product: The intermediate undergoes further purification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The aniline moiety can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to modify the piperidine ring or the aniline group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced piperidine or aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(piperidin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism by which 2-Chloro-5-(piperidin-1-ylmethyl)aniline exerts its effects depends on its application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways involved in disease processes.
Materials Science: The compound’s chemical structure allows it to interact with other molecules, forming stable complexes or polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylaniline: Similar structure but lacks the piperidine moiety.
2-Chloro-5-(morpholin-4-ylmethyl)aniline: Contains a morpholine ring instead of piperidine.
Uniqueness
2-Chloro-5-(piperidin-1-ylmethyl)aniline is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUBFOPMSVZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
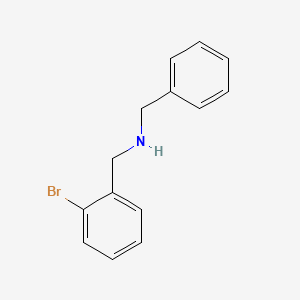
![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)
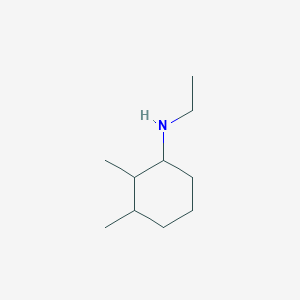

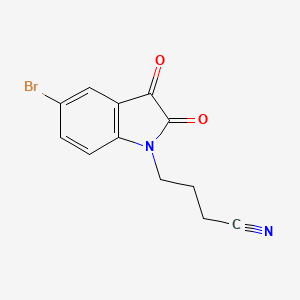
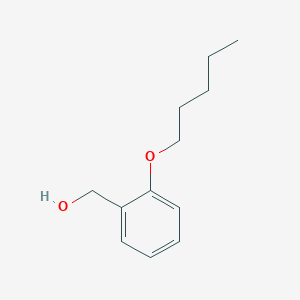
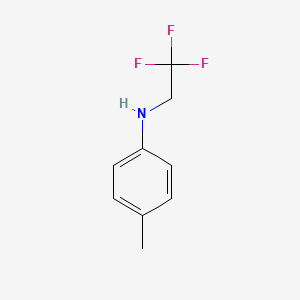
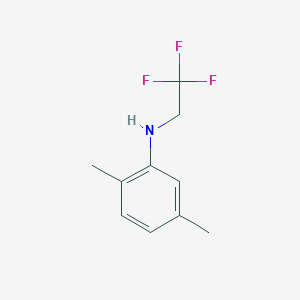
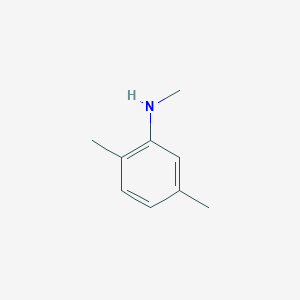
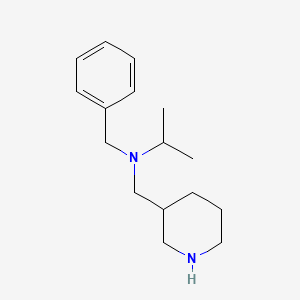
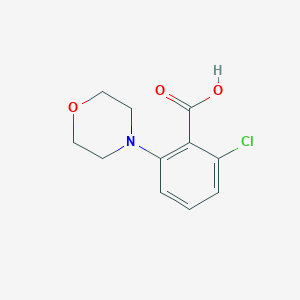
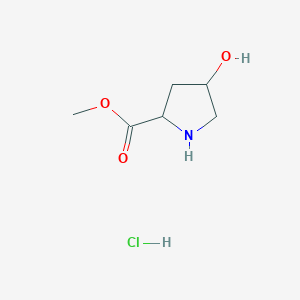
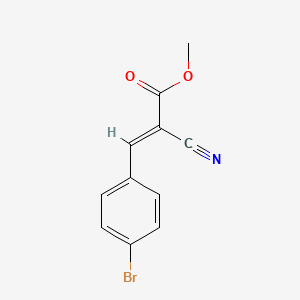
![benzyl N-[(2S)-1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7809184.png)
